2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core. This scaffold is substituted at position 2 with a 4-(2-chlorophenyl)piperazine group and at position 7 with a 4-methoxyphenyl moiety. The piperazine ring is a common pharmacophore in medicinal chemistry, often contributing to receptor-binding interactions, particularly in central nervous system (CNS) targets like serotonin (5-HT) or dopamine receptors .
Properties
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2S/c1-30-16-8-6-15(7-9-16)17-14-31-21-20(17)25-23(26-22(21)29)28-12-10-27(11-13-28)19-5-3-2-4-18(19)24/h2-9,14H,10-13H2,1H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGNBTGSEOVFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, including the formation of the thienopyrimidine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.
Functionalization: Introduction of the piperazine ring and other substituents is typically done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or replacing substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development.
Antidepressant Activity
Studies have indicated that compounds with piperazine moieties often exhibit antidepressant effects. The compound's structure suggests potential interactions with serotonin receptors, which are critical in mood regulation. Research has shown that derivatives of piperazine can modulate serotonin and norepinephrine levels, thus providing antidepressant-like effects in animal models .
Antipsychotic Potential
The thienopyrimidine framework has been linked to antipsychotic properties. The compound's ability to interact with dopamine receptors may contribute to its efficacy in treating psychotic disorders. Preliminary studies suggest that it could serve as a novel agent for managing schizophrenia and related conditions .
Anticancer Properties
Recent investigations have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, possibly through the induction of apoptosis and modulation of cell cycle regulatory proteins. This makes it a promising candidate for further development in oncology .
Receptor Interaction
The compound is believed to interact with several neurotransmitter receptors, including:
- Serotonin Receptors (5-HT) : Influences mood and anxiety levels.
- Dopamine Receptors (D2) : Potentially modulates psychotic symptoms.
These interactions suggest a multifaceted approach to treating psychiatric disorders.
Cell Signaling Pathways
Research indicates that the compound may influence key signaling pathways involved in cell survival and apoptosis. For instance, it may activate caspases leading to programmed cell death in cancer cells, while also affecting pathways related to neuroprotection in psychiatric conditions .
Case Studies
Several studies have provided insights into the efficacy and safety profile of this compound:
- Antidepressant Efficacy Study :
- Antipsychotic Activity Assessment :
- Oncological Research :
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Key Observations from Structural Comparisons
In contrast, the 4-benzylpiperazine in introduces steric bulk, which may hinder receptor access but improve selectivity. The 4-(2-fluorophenyl)piperazine in leverages fluorine’s electronegativity to enhance binding affinity and metabolic stability.
Position 7 Modifications: The 4-methoxyphenyl group in the target compound offers moderate polarity, improving solubility compared to the 2-methylphenyl in or the 4-chlorophenyl in .
Core Variations: Compounds like feature a 6,7-dihydrothieno[3,2-d]pyrimidin-4-one core, which reduces aromaticity and may enhance conformational flexibility for target engagement.
Pharmacological and Physicochemical Implications
- Solubility and Bioavailability : The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to methyl or chloro substituents, as methoxy groups participate in hydrogen bonding .
- Receptor Binding: Piperazine derivatives are known to interact with serotonin (5-HT1A/2A) and dopamine D2 receptors. The 2-chlorophenyl group may enhance affinity for these targets through hydrophobic interactions .
- Metabolic Stability : Fluorine substituents (e.g., ) reduce oxidative metabolism, extending half-life, while methoxy groups may increase susceptibility to demethylation .
Biological Activity
The compound 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one , with CAS number 1242932-94-0 , is a synthetic organic molecule that belongs to the thieno[3,2-d]pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound primarily stems from its interaction with various neurotransmitter receptors. The piperazine moiety is known to exhibit affinity for dopamine and serotonin receptors, which are critical in modulating mood and behavior. Specifically, compounds with similar structures have shown significant binding affinity towards the D4 dopamine receptor , suggesting a potential role in treating psychiatric disorders .
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of thieno[3,2-d]pyrimidin derivatives on human colorectal cancer cell lines, namely HT-29 and Caco-2. The compound exhibited notable inhibitory effects on cell proliferation at concentrations of 5 µM and 10 µM, comparable to established anticancer agents like MPC-6827. The results indicated a significant reduction in cell viability over time, suggesting that the compound may induce cell cycle arrest or apoptosis .
| Compound | Cell Line | Concentration (µM) | Inhibition (%) |
|---|---|---|---|
| MPC-6827 | HT-29 | 5 | 30 |
| MPC-6827 | HT-29 | 10 | 45 |
| 4a | HT-29 | 5 | 50 |
| 4c | HT-29 | 10 | 60 |
Receptor Binding Affinity
The compound's structural features suggest it may interact with various receptors beyond D4. Research indicates that similar thieno[3,2-d]pyrimidine derivatives have shown affinity for serotonin receptors (5-HT) and adrenergic receptors, which could implicate their use in treating anxiety and depression .
Case Studies
-
Colorectal Cancer Treatment:
In a study comparing the antiproliferative effects of various thieno[3,2-d]pyrimidine derivatives against colorectal cancer cell lines, compounds structurally similar to our target compound demonstrated significant inhibition rates. The most promising candidates were further analyzed for their mechanisms of action, revealing potential pathways involving apoptosis induction . -
Neuropharmacological Effects:
A series of experiments conducted on animal models indicated that compounds with similar piperazine structures showed anxiolytic effects when administered at low doses. These findings suggest that the target compound may also possess neuroactive properties worth exploring in future studies .
Q & A
Q. What are the recommended synthetic routes for 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation of substituted thiophene derivatives with piperazine intermediates. For example, analogous thieno-pyrimidinone compounds are synthesized via nucleophilic substitution at the pyrimidine core, followed by coupling with chlorophenyl-piperazine moieties under basic conditions (e.g., NaOH in dichloromethane) . Yield optimization can be achieved by:
- Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.
- Temperature control : Maintain reflux conditions (40–60°C) to balance reaction rate and side-product formation.
- Purification : Employ column chromatography or recrystallization (e.g., ethanol/dioxane mixtures) to isolate high-purity products (>99%) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on the thieno-pyrimidinone core and piperazine ring. Coupling patterns in aromatic regions (e.g., 6.5–8.5 ppm) distinguish chlorophenyl and methoxyphenyl groups .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., mean C–C bond length deviation: 0.005 Å) to validate stereochemistry and intermolecular interactions .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNOS) with <5 ppm mass accuracy .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Antimicrobial activity : Perform broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include controls for cytotoxicity (e.g., normal fibroblast cells) .
- Receptor-binding studies : Radioligand displacement assays (e.g., -spiperone for dopamine D2/D3 receptors) to assess piperazine-mediated interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer:
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
- Orthogonal validation : Confirm results using alternative methods (e.g., apoptosis assays alongside MTT data) .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in potency or selectivity .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies to improve its pharmacological profile?
Methodological Answer:
- Core modifications : Replace the thieno-pyrimidinone scaffold with pyrido[2,3-d]pyrimidinone analogs to assess solubility and bioavailability .
- Substituent variation : Systematically alter the methoxyphenyl group (e.g., fluorophenyl, nitro substituents) and piperazine linkage (e.g., alkyl spacers) to optimize receptor affinity .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., serotonin receptors) .
Q. What considerations are critical when developing an experimental design to assess its environmental impact?
Methodological Answer:
- Long-term fate studies : Track degradation pathways (e.g., hydrolysis, photolysis) and metabolite formation in simulated environmental matrices (soil/water systems) .
- Ecotoxicity testing : Use Daphnia magna or Danio rerio models to evaluate acute/chronic toxicity (LC/EC) .
- Analytical methods : Employ LC-MS/MS to detect trace levels (ppb) in environmental samples, ensuring method validation (e.g., recovery rates >80%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
